2-(Hydroxymethyl)-3-methoxybenzonitrile 2-(Hydroxymethyl)-3-methoxybenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15733301
InChI: InChI=1S/C9H9NO2/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4,11H,6H2,1H3
SMILES:
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

2-(Hydroxymethyl)-3-methoxybenzonitrile

CAS No.:

Cat. No.: VC15733301

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-3-methoxybenzonitrile -

Specification

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name 2-(hydroxymethyl)-3-methoxybenzonitrile
Standard InChI InChI=1S/C9H9NO2/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4,11H,6H2,1H3
Standard InChI Key ZNUSBSNYWROMLQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1CO)C#N

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s benzene core is substituted with three distinct functional groups:

  • Hydroxymethyl group at position 2: Introduces polarity and hydrogen-bonding capability.

  • Methoxy group at position 3: Enhances electron-donating effects, influencing reactivity.

  • Nitrile group at position 4: Contributes to stability and serves as a precursor for further transformations.

The spatial arrangement of these groups significantly impacts its chemical behavior. For instance, the ortho-positioning of the hydroxymethyl and methoxy groups may lead to steric hindrance, while the nitrile group’s meta-position relative to the methoxy group facilitates electronic conjugation.

Physicochemical Data

Key properties include:

PropertyValue
Molecular FormulaC₉H₉NO₂
Molecular Weight163.17 g/mol
IUPAC Name2-(hydroxymethyl)-3-methoxybenzonitrile
Canonical SMILESCOC1=CC=CC(=C1CO)C#N
InChI KeyZNUSBSNYWROMLQ-UHFFFAOYSA-N

The compound’s solubility is moderate in polar solvents like ethanol and dimethyl sulfoxide (DMSO) but limited in nonpolar solvents such as hexane.

Synthesis Methods

Patent-Based Synthesis Route

A patented method (CN107721869A) outlines a five-step synthesis starting from 4-methyl-3-methoxybenzoic acid :

Step 1: Formation of 4-Methyl-3-methoxybenzamide

4-Methyl-3-methoxybenzoic acid reacts with thionyl chloride (SOCl₂) to form the acyl chloride, followed by ammonolysis with aqueous ammonia to yield the benzamide intermediate (95% purity) .

Step 2: Dehydration to 4-Methyl-3-methoxybenzonitrile

The benzamide undergoes dehydration using SOCl₂ in toluene at 110°C, achieving a 95% yield .

Step 3: Bromination to 4-Bromomethyl-3-methoxybenzonitrile

N-Bromosuccinimide (NBS) and benzoyl peroxide (BPO) in carbon tetrachloride selectively brominate the methyl group, yielding 69% product .

Step 4: Hydrolysis to 4-Hydroxymethyl-3-methoxybenzonitrile

Reaction with potassium carbonate in water replaces the bromine with a hydroxyl group (80% yield) .

Step 5: Oxidation to 2-Methoxy-4-cyanobenzaldehyde

Manganese dioxide (MnO₂) in 1,2-dichloroethane oxidizes the hydroxymethyl group to an aldehyde, completing the synthesis .

Comparative Analysis of Synthetic Approaches

Alternative routes involve:

  • Direct cyanation: Using cyanogen bromide (CNBr) on 3-methoxybenzyl alcohol, though yields are lower (~50%).

  • Multi-component reactions: Leverating Ugi or Passerini reactions to introduce the nitrile group, but these methods require stringent conditions.

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s aldehyde derivative (2-methoxy-4-cyanobenzaldehyde) is pivotal in synthesizing:

  • Anticancer agents: Schiff base complexes with transition metals exhibit cytotoxic activity .

  • Antimicrobials: Nitrile groups enhance membrane permeability, improving drug delivery.

Structure-Activity Relationship (SAR) Studies

  • Nitrile group: Essential for inhibiting cytochrome P450 enzymes, a target in antifungal therapies.

  • Hydroxymethyl group: Modulates solubility, critical for bioavailability in central nervous system drugs.

Research Findings and Experimental Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.970 (s, 3H, OCH₃)

    • δ 4.620 (s, 2H, CH₂OH)

    • δ 7.25–7.89 (m, 3H, aromatic protons) .

  • IR (KBr): Peaks at 2240 cm⁻¹ (C≡N stretch) and 3400 cm⁻¹ (O-H stretch).

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 128–130°C and decomposition above 250°C, indicating suitability for high-temperature reactions.

Challenges and Future Directions

Limitations in Current Methods

  • Low regioselectivity: Bromination steps often produce side products, necessitating costly purification .

  • Oxidation inefficiency: MnO₂ is stoichiometric and environmentally taxing, prompting research into catalytic alternatives .

Emerging Applications

  • Photodynamic therapy: Nitrile-containing compounds show promise as photosensitizers.

  • Metal-organic frameworks (MOFs): Functionalized benzonitriles could enhance MOF stability for gas storage.

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